
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide, also known as UNC0638, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for epigenetic research. UNC0638 is a selective inhibitor of the lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through histone modification.
Mecanismo De Acción
LSD1 is a histone demethylase that plays a crucial role in the regulation of gene expression through histone modification. 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide selectively inhibits LSD1 by binding to its active site and preventing it from demethylating histones. This leads to an accumulation of H3K4me1 and H3K4me2, two histone modifications that are associated with active gene expression. The inhibition of LSD1 by 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to induce differentiation of cancer cells and promote apoptosis.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to have several biochemical and physiological effects. Its inhibition of LSD1 leads to an accumulation of H3K4me1 and H3K4me2, which are associated with active gene expression. This results in the upregulation of several genes that are important for cellular differentiation and the suppression of genes that are involved in cancer development. 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has also been shown to induce differentiation of cancer cells and promote apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has several advantages for lab experiments. Its selective inhibition of LSD1 allows for the study of the role of this enzyme in gene expression and cellular differentiation. 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has also been shown to be a potent inhibitor of LSD1, with an IC50 value of 4.5 nM. However, there are also limitations to the use of 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide in lab experiments. Its potency as an inhibitor of LSD1 may lead to off-target effects, and its selectivity for LSD1 may vary depending on the cell type and context.
Direcciones Futuras
There are several future directions for research on 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide. One area of research is the development of more potent and selective inhibitors of LSD1. This could lead to the development of new therapeutic agents for cancer treatment. Another area of research is the study of the role of LSD1 in other cellular processes, such as DNA repair and cell cycle regulation. Finally, the use of 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide in combination with other epigenetic modulators could lead to new insights into the regulation of gene expression and cellular differentiation.
Métodos De Síntesis
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide was first synthesized by chemists at the University of North Carolina at Chapel Hill in 2011. The synthesis method involves a multi-step process that begins with the reaction of 2-bromo-1H-indole with morpholine to form 2-(1H-indol-3-yl)morpholine. This intermediate is then reacted with 4-(chloromethyl)pyrimidine-2,6-dione to yield 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been widely used as a tool for epigenetic research. Its selective inhibition of LSD1 allows for the study of the role of this enzyme in gene expression and cellular differentiation. LSD1 has been found to be involved in the regulation of several genes that are important for the development of cancer, making 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(11-14-12-21-17-4-2-1-3-16(14)17)22-13-15-5-6-20-19(23-15)24-7-9-26-10-8-24/h1-6,12,21H,7-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBZPWRQBDVFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)
![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)
![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine](/img/structure/B2898808.png)
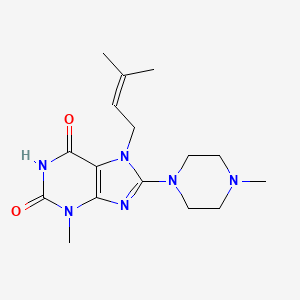
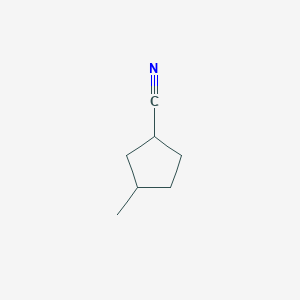

![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)
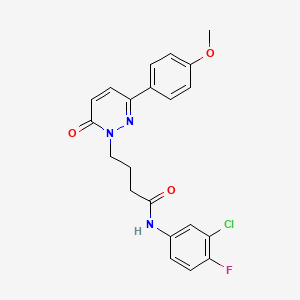
![1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2898818.png)
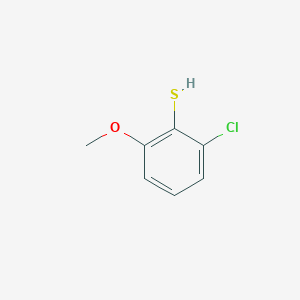
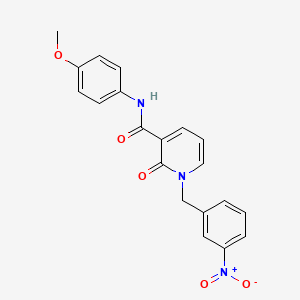
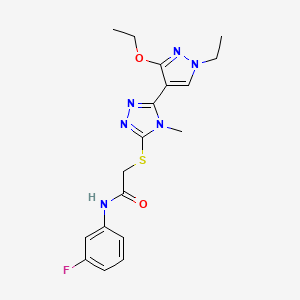
![9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/no-structure.png)